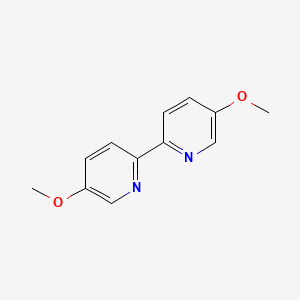

5,5'-Dimethoxy-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(5-methoxypyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-5-11(13-7-9)12-6-4-10(16-2)8-14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRLOACZMMQQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=NC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5,5 Dimethoxy 2,2 Bipyridine and Its Analogues

Direct Synthesis Approaches for 5,5'-Dimethoxy-2,2'-Bipyridine

Direct synthetic methods offer a streamlined route to the this compound core structure through the coupling of appropriately substituted pyridine (B92270) precursors.

Reductive Symmetrical Coupling Procedures

Reductive symmetrical coupling provides a method for synthesizing symmetrical bipyridines. For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) can be produced by the reductive coupling of 2,5-dibromopyridine (B19318) using hexa-n-butyldistannane. nih.gov While this method directly yields a symmetrically substituted bipyridine, the yields for such coupling reactions are reported to be in the range of 70 to 90%. nih.gov An improved reductive symmetric coupling procedure has also been utilized to prepare 2,2'-bipyrimidine (B1330215) from 2-chloropyrimidine (B141910) in an 80% yield. nih.gov These symmetrically substituted bipyridines can then potentially undergo further modifications to introduce the desired methoxy (B1213986) groups.

Organotin-Mediated Cross-Coupling Reactions (Stille Coupling)

Stille coupling, a versatile cross-coupling reaction involving organotin compounds, has been successfully employed for the synthesis of substituted bipyridines. mdpi.com This method offers high reactivity and can be applied even in systems where other coupling methods like Suzuki coupling may not be suitable. mdpi.com

A specific strategy for synthesizing 5,5'-dimethyl-2,2'-bipyridine, a precursor to the target molecule, involves a Stille-type coupling. sci-hub.se The synthesis starts with the conversion of 2-amino-5-methylpyridine (B29535) to 2-bromo-5-methylpyridine (B20793). sci-hub.se This intermediate is then reacted with butyllithium (B86547) and tributyltin chloride to form 5-methyl-2-tributylstannyl pyridine in a high yield of 98%. sci-hub.se The subsequent Stille coupling of this organotin reagent with 2-bromo-5-methylpyridine affords 5,5'-dimethyl-2,2'-bipyridine in an 86% yield. sci-hub.se This precursor can then be further functionalized to introduce the methoxy groups.

Stille coupling has also been utilized to prepare various other bipyridine derivatives. For example, 5-bromo-2,2'-bipyridine (B93308) and its alkylated analogues have been obtained by the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its derivatives. nih.govacs.org

Precursor Synthesis and Functional Group Transformations

An alternative and often more versatile approach to this compound involves the synthesis of a suitable precursor, such as 5,5'-dimethyl-2,2'-bipyridine, followed by functional group transformations.

Derivatization from 5,5'-Dimethyl-2,2'-Bipyridine Precursors

The readily available 5,5'-dimethyl-2,2'-bipyridine serves as a key intermediate for the synthesis of a variety of 5,5'-disubstituted bipyridines, including the target dimethoxy derivative. researchgate.netossila.com

Selective halogenation of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine provides a route to reactive intermediates. Controlled free radical bromination using N-bromosuccinimide (NBS) has been shown to be an effective method for this transformation. researchgate.net This reaction allows for the selective introduction of bromine atoms at the 5 and 5' positions.

Another approach involves the direct bromination of 2,2'-bipyridine (B1663995) itself. A straightforward synthesis of 5-bromo- and 5,5'-dibromo-2,2'-bipyridines can be achieved by the direct bromination of the 2,2'-bipyridine hydrobromide salt. acs.org For larger-scale synthesis, 5,5'-dibromo-2,2'-bipyridine can be prepared from 2,2'-bipyridine dihydrobromide by reaction with bromine in a steel bomb reactor. The resulting brominated compounds can serve as precursors for nucleophilic substitution reactions to introduce the methoxy groups.

Halogenation can also be achieved via trimethylsilyl (B98337) (TMS) intermediates, which offers nearly quantitative yields and few by-products. orgsyn.org

The methyl groups of 5,5'-dimethyl-2,2'-bipyridine can be oxidized to afford carboxylic acid and aldehyde derivatives, which are valuable intermediates for further functionalization.

The oxidation of 5,5'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-5,5'-dicarboxylic acid is a well-established procedure. ossila.com This transformation is commonly achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium, yielding the dicarboxylic acid in good yields (around 70%). Other oxidizing agents such as chromium(VI) oxide in sulfuric acid have also been reported. lookchem.com

The synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde from 5,5'-dimethyl-2,2'-bipyridine is a two-step process. echemi.comresearchgate.net It involves an initial enamination of the dimethyl precursor with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine groups with sodium periodate (B1199274) to yield the desired dialdehyde. echemi.comresearchgate.net A one-step oxidation using selenium dioxide (SeO₂), which is effective for oxidizing methyl groups alpha to a C=N bond, is not suitable for the 5,5'-dimethyl isomer due to the lack of activation at these positions. echemi.comresearchgate.net

These aldehyde and carboxylic acid derivatives can then be converted to the corresponding methoxy compounds through standard functional group interconversions.

Interactive Data Tables

Table 1: Synthesis of 5,5'-Disubstituted-2,2'-Bipyridine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,5-dibromopyridine | Hexa-n-butyldistannane | 5,5'-Dibromo-2,2'-bipyridine | 70-90 | nih.gov |

| 2-bromo-5-methylpyridine, 5-methyl-2-tributylstannyl pyridine | Pd Catalyst | 5,5'-Dimethyl-2,2'-bipyridine | 86 | sci-hub.se |

| 5,5'-dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS) | Brominated derivatives | Good | researchgate.net |

| 5,5'-dimethyl-2,2'-bipyridine | KMnO₄, H⁺ | 2,2'-Bipyridine-5,5'-dicarboxylic acid | ~70 | |

| 5,5'-dimethyl-2,2'-bipyridine | 1. Bredereck's reagent2. Sodium periodate | 2,2'-Bipyridine-5,5'-dicarbaldehyde | - | echemi.comresearchgate.net |

Selective Halogenation (e.g., Bromination) at 5,5'-Positions

Chemoenzymatic Synthesis Routes for Substituted Bipyridines

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing complex and chiral bipyridine structures with high selectivity. acs.org Enzymes, particularly lyases and lipases, have been successfully employed to catalyze key steps in the synthesis of substituted bipyridines, often yielding enantiomerically pure products that are challenging to obtain through conventional means. acs.orgresearchgate.net

One notable strategy involves the use of cis-dihydrodiol metabolites derived from substituted quinolines. rsc.org These metabolites serve as chiral precursors for synthesizing a series of enantiopure hydroxylated 2,2'-bipyridines. rsc.org These resulting chiral bipyridines have proven to be effective ligands in asymmetric catalysis, such as the aminolysis of meso-epoxides to produce enantioenriched amino alcohols. rsc.org Furthermore, their N-oxide and N,N'-dioxide derivatives can function as highly selective organocatalysts in reactions like the asymmetric allylation of aldehydes. rsc.org

Another innovative chemoenzymatic route utilizes ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. This enzyme catalyzes the asymmetric addition of substituted 2-aminophenols to fumarate, producing a range of N-substituted l-aspartic acids with excellent enantiomeric excess. acs.org A subsequent acid-catalyzed cyclization step converts these intermediates into optically pure dihydrobenzoxazinones, demonstrating a one-pot, two-step chemoenzymatic pathway to complex heterocyclic structures that can be analogous to bipyridine precursors. acs.org

The versatility of biocatalysis is further highlighted by the use of lipases for the selective esterification or hydrolysis of diol and triol stereoisomers, enabling the separation of remote stereoisomers in bipyridine precursors. researchgate.net These methods underscore the potential of biocatalysis to introduce chirality and specific functionalities into the bipyridine scaffold under mild reaction conditions. researchgate.net

Table 1: Overview of Chemoenzymatic Methods for Substituted Bipyridines

| Enzyme/Method | Precursor(s) | Product Type | Key Advantage(s) |

| Toluene Dioxygenase | 2-Chloroquinolines | Enantiopure hydroxylated 2,2'-bipyridines | Access to chiral ligands for asymmetric aminolysis and allylation reactions. rsc.org |

| EDDS Lyase | Substituted 2-aminophenols, Fumarate | N-substituted l-aspartic acids | High stereoselectivity for producing precursors to complex heterocycles. acs.org |

| Lipase Catalysis | Remote diol/triol bipyridine precursors | Enantiomerically pure/enriched compounds | Effective separation of stereoisomers and high reaction efficiency. researchgate.net |

| Asymmetric Synthesis | 2,2'-Bipyridine-3,3'-dicarboxylic acid | Carbohydrate-substituted bipyridines | Creation of new chiral ligands for asymmetric catalysis. researchgate.net |

Multi-Gram Scale Synthesis and Purification Considerations

The transition from laboratory-scale synthesis to multi-gram production of this compound necessitates robust and scalable synthetic routes and efficient purification protocols. A common and effective strategy involves the synthesis of a halogenated intermediate, typically 5,5'-dibromo-2,2'-bipyridine, which can be produced in large quantities. This intermediate serves as a versatile precursor for introducing the methoxy groups.

The multi-gram synthesis of 5,5'-dibromo-2,2'-bipyridine can be achieved from readily available starting materials, though it may require several days and specialized equipment like a steel bomb reaction vessel for the bromination step. An alternative high-yield approach for a related compound, 5,5'-dimethyl-2,2'-bipyridine, utilizes a Stille-type coupling reaction. sci-hub.se This method starts with 2-amino-5-methylpyridine, which is converted to 2-bromo-5-methylpyridine and then to a tributylstannyl pyridine derivative. sci-hub.se The final coupling step provides the target bipyridine in high yield (86%), demonstrating a scalable pathway. sci-hub.se A similar strategy can be envisioned for the dimethoxy analogue, starting from a corresponding methoxy-substituted pyridine.

Once the 5,5'-dibromo-2,2'-bipyridine precursor is obtained, the methoxy groups are introduced via a nucleophilic substitution reaction. For the related 5,5'-dibromo-2,2'-bipyrimidine, methoxylation has been successfully achieved using a base such as silver(I) oxide (Ag₂O).

Purification at a larger scale presents unique challenges. Common methods for purifying bipyridine compounds include:

Crystallization: Recrystallization from suitable solvents like hexane (B92381) or ethanol (B145695) is a primary method for obtaining high-purity material. chemicalbook.in Precipitation from a concentrated ethanol solution by adding water is also effective. chemicalbook.in

Chromatography: Column chromatography over alumina (B75360) (Al₂O₃) is frequently used to remove impurities. chemicalbook.inorgsyn.org

Sublimation: For volatile compounds, sublimation can be an excellent final purification step to remove non-volatile impurities. chemicalbook.in

During scale-up, careful control of reaction temperature, stoichiometry, and purification conditions is critical to ensure high yield and purity. orgsyn.org For instance, in catalyst-based reactions, ensuring the purity of reagents, such as using pyrrole-free pyridine, can dramatically impact the yield. orgsyn.org

Table 2: Comparison of Large-Scale Synthesis Precursors

| Precursor Compound | Synthetic Method | Scale | Reported Yield | Purification Notes |

| 2-Amino-5-methylpyridine | Stille Coupling | 70 gram | 72% (overall) | Kugelrohr distillation for intermediate purification. sci-hub.se |

| 2,2'-Bipyridine dihydrobromide | Bromination in steel bomb | Multi-gram | Not specified | Requires 3 days for reaction and 8 hours for purification. |

| Pyridine | Raney Nickel Coupling | ~100 gram | Not specified | Requires highly pure pyridine; purification by chromatography and crystallization. orgsyn.org |

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its electronic and steric properties for specific applications, such as in metal complexes, sensors, or functional materials. A primary strategy for derivatization begins with a pre-functionalized bipyridine, such as 5,5'-dibromo-2,2'-bipyridine. researchgate.net The bromine atoms serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions.

For example, Stille coupling can be used to introduce alkyl or aryl groups. researchgate.net Similarly, Suzuki and Sonogashira coupling reactions are powerful tools for creating C-C bonds. The synthesis of highly functionalized bipyridines has been demonstrated by first creating a 4-nonafloxy-substituted bipyridine, which then undergoes sequential Suzuki and Sonogashira couplings to introduce different aryl and alkynyl groups at specific positions. beilstein-journals.org

Another effective method for creating derivatives involves the controlled free-radical bromination of methyl groups on a bipyridine scaffold, such as 5,5'-dimethyl-2,2'-bipyridine, using N-bromosuccinimide (NBS). researchgate.net The resulting bromomethyl groups can then be converted into a variety of other functionalities, including alcohols, aldehydes, amines, acids, and esters, in good yields. researchgate.net While this specific example starts with methyl groups, it illustrates a powerful post-synthesis functionalization strategy that could potentially be adapted to other substituted bipyridines.

The synthesis of these derivatives allows for the creation of a library of ligands with tailored properties, demonstrating the versatility of the bipyridine framework in constructing complex molecular architectures. beilstein-journals.org

Table 3: Examples of Functionalization Reactions on Bipyridine Scaffolds

| Starting Material | Reagent(s) | Functional Group Introduced | Reaction Type |

| 5,5'-Dibromo-2,2'-bipyrimidine | Ag₂O, Methanol | Methoxy (-OCH₃) | Nucleophilic Substitution |

| 4-Nonafloxy-6-chloro-bipyridine | Phenylboronic acid, Pd catalyst | Phenyl (-C₆H₅) | Suzuki Coupling beilstein-journals.org |

| 6-Chloro-4-phenyl-bipyridine | (Cyclopropyl)ethyne, Pd/Cu catalyst | Cyclopropylethynyl | Sonogashira Coupling beilstein-journals.org |

| 5,5'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) | Free Radical Bromination researchgate.net |

| 5,5'-Bis(bromomethyl)-bipyridine | NaCN, then H₂O/H⁺ | Carboxylic Acid (-COOH) | Nucleophilic Substitution/Hydrolysis researchgate.net |

Coordination Chemistry of 5,5 Dimethoxy 2,2 Bipyridine Complexes

Ligand Design Principles and Chelation Properties

5,5'-Dimethoxy-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995) (bpy), a foundational ligand in coordination chemistry. ebi.ac.uk As a bidentate chelating ligand, it coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. ebi.ac.uk The defining feature of this ligand is the presence of two methoxy (B1213986) (-OCH₃) groups at the 5 and 5' positions of the pyridine (B92270) rings.

The design principles of this ligand are rooted in the electronic effects of its substituents. Methoxy groups are strong electron-donating groups. This property increases the electron density on the bipyridine framework, which in turn enhances the electron-donating ability of the ligand. This electronic enrichment can influence the properties of the resulting metal complexes, such as their stability, redox potentials, and photophysical characteristics. The chelation of such ligands to a metal can enhance the electron-accepting ability of the ligand framework. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The this compound ligand readily forms complexes with a variety of transition metals. The synthesis and structure of these complexes are influenced by the metal ion's preferred coordination geometry and the reaction conditions employed.

Mononuclear Complexes with this compound Ligand

Mononuclear complexes feature a single metal center coordinated by one or more this compound ligands, along with other ancillary ligands.

Ruthenium(II) polypyridine complexes are of significant interest for their photochemical and photophysical properties. tandfonline.com The synthesis of mononuclear Ru(II) complexes with substituted bipyridine ligands often involves the reaction of a suitable ruthenium precursor, such as RuCl₃·3H₂O or a pre-formed complex like [Ru(tpy)Cl₃], with the desired ligands in a stepwise manner. najah.edu

For instance, complexes of the type [Ru(tpy)((CH₃O)₂bpy)(L)]²⁺ (where tpy is terpyridine, (CH₃O)₂bpy is a dimethoxy-bipyridine, and L is a monodentate ligand like pyridine) are synthesized by refluxing a chloro-precursor, such as [Ru(tpy)((CH₃O)₂bpy)Cl]⁺, with an excess of the monodentate ligand in a solvent mixture like ethanol (B145695)/water. tandfonline.comtandfonline.com The final product is typically precipitated as a hexafluorophosphate (B91526) salt. tandfonline.comtandfonline.com

Structurally, these Ru(II) complexes generally adopt a distorted octahedral geometry. nih.govresearchgate.net X-ray diffraction studies on analogous 4,4'-dimethoxy-2,2'-bipyridine (B102126) complexes reveal the coordination of the Ru(II) center by the nitrogen atoms of the terpyridine, bipyridine, and monodentate ligands. tandfonline.com The addition of electron-donating groups like methoxy substituents can systematically tune the absorbance and luminescence properties of the resulting complexes. tandfonline.com

Table 1: Selected Structural Data for a Ruthenium(II) Polypyridine Complex Analog

| Complex Formula | Geometry | Key Bond Lengths (Å) | Ref. |

|---|---|---|---|

[Ru(tpy)(bpy)(OCHO)](PF₆)·3H₂O |

Distorted Octahedral | Ru-N(bpy): ~2.0-2.1, Ru-N(tpy): ~1.9-2.1, Ru-O: ~2.1 |

Iridium(III) complexes, particularly those with cyclometalated ligands, are renowned for their phosphorescent properties. iucr.org The synthesis of mononuclear heteroleptic Ir(III) complexes often starts from a chloro-bridged iridium dimer, such as [Ir(C^N)₂Cl]₂, where C^N is a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy). iucr.orgresearchgate.net This dimer is then reacted with the N^N ligand, in this case, this compound, in a suitable solvent mixture under reflux. iucr.org Anion exchange with a salt like NH₄PF₆ is often performed to isolate the complex as a hexafluoridophosphate salt. iucr.org

The resulting [Ir(C^N)₂(N^N)]⁺ complexes typically exhibit a distorted octahedral coordination geometry around the Ir(III) center. iucr.orgnih.gov The iridium atom is coordinated by two carbon and two nitrogen atoms from the two cyclometalating ligands and the two nitrogen atoms from the bipyridine ligand, creating a cis-C₂N₄ donor set. iucr.org The Ir-N bond lengths trans to the strongly sigma-donating carbon atoms are typically elongated compared to the other Ir-N bonds. iucr.orgnih.gov

Table 2: Structural Details for an Analogous Iridium(III) Complex

| Complex Formula | Geometry | Ir-N Bond Lengths (trans to C) (Å) | Ir-N Bond Lengths (trans to N) (Å) | Ref. |

|---|---|---|---|---|

[Ir(ppy)₂(diMeO-bpy)](PF₆) |

Distorted Octahedral | ~2.14, ~2.15 | ~2.04, ~2.05 | iucr.orgiucr.org |

[Ir(dfppy)₂(bipyOMe)](PF₆) |

Distorted Octahedral | 2.128, 2.136 | 2.035, 2.042 | nih.gov |

Palladium(II) complexes can be synthesized by reacting a palladium(II) salt, such as PdCl₂ or palladium acetate (B1210297) Pd(OAc)₂, with the this compound ligand. nih.gov The synthesis can be carried out in various organic solvents, and the resulting complexes can be isolated by crystallization. scirp.org For example, reacting Pd(CH₃COO)₂ with 2,2'-bipyridine in a methanol/acetonitrile solution under solvothermal conditions has been reported for the synthesis of related complexes. scirp.org

Palladium(II) complexes with bidentate ligands like bipyridine typically adopt a square-planar geometry. X-ray crystallographic studies of related palladium(II) bipyridine complexes confirm this arrangement, with the Pd(II) ion coordinated by the two nitrogen atoms of the bipyridine ligand and two other monodentate ligands (e.g., chloride or acetate) or another bidentate ligand. rsc.org

Table 3: Crystallographic Data for an Analogous Palladium(II) Bipyridine Complex

| Complex Formula | Geometry | Pt-N Bond Length (Å) | Pt-Cl Bond Length (Å) | Ref. |

|---|---|---|---|---|

[Pt(bpy)Cl₂] (Platinum analog) |

Square-planar | 2.02 ± 0.02 | 2.31 ± 0.01 |

Mononuclear zinc(II) complexes can be synthesized by the direct reaction of a zinc(II) salt, like ZnCl₂ or ZnBr₂, with the bipyridine ligand in a solvent such as ethanol. mdpi.com The reaction mixture is typically stirred at room temperature, and the complex precipitates out of the solution. mdpi.com

Zinc(II), having a d¹⁰ electron configuration, does not have a ligand-field stabilization energy preference for a particular geometry, but it commonly forms tetrahedral or five-coordinate complexes. mdpi.comnih.gov For example, complexes of the general formula [Zn(bpy-derivative)X₂] (where X is a halide) have been shown to adopt a slightly distorted tetrahedral geometry. mdpi.com In other cases, with different ancillary ligands, five-coordinate geometries like a distorted square pyramid or trigonal bipyramid can be observed. nih.gov

Table 4: Coordination Geometry of Zinc(II) Bipyridine Complexes with Different Ancillary Ligands

| Complex Formula | Ancillary Ligands | Coordination Geometry | Ref. |

|---|---|---|---|

[Zn(py-2py)X₂] |

Halides (Cl⁻, Br⁻) | Distorted Tetrahedral | mdpi.com |

[Zn(CH₃COO)(cur)(bpy)] |

Acetate, Curcuminate | Distorted Square Pyramid | nih.gov |

[Zn(PhCOO)(cur)(bpy)] |

Benzoate, Curcuminate | Distorted Trigonal Bipyramid | nih.gov |

Copper(I) Complexes

Research into Copper(I) complexes with substituted bipyridine ligands has revealed interesting photophysical properties. A notable example involves a copper(I) complex incorporating 4,4'-dimethoxy-2,2'-bipyridine, a positional isomer of this compound. The complex, [CuI(PPh₃)(4,4'-dimethoxy-2,2'-bipyridine)], demonstrates solvatochromism, exhibiting different colors and emission spectra upon recrystallization from different solvents. escholarship.org This behavior is attributed to supramolecular interactions between the solvent and the aromatic ligands. escholarship.org The study highlights the potential for tuning the emissive properties of copper(I) complexes through ligand design and control of the solid-state environment. escholarship.org

A dinuclear copper(II) complex, aquabis(4,4′-dimethoxy-2,2′-bipyridine)[μ-(2R,3R)-tartrato(4−)]dicopper(II) octahydrate, has also been synthesized and structurally characterized. iucr.org The complex features an ansa-like structure where two bipyridine ligands are each bound to a copper atom, which are in turn bridged by a tartrato group. iucr.org

Table 1: Selected Copper Complex Data

| Compound | Metal Ion | Key Findings |

| [CuI(PPh₃)(4,4'-dimethoxy-2,2'-bipyridine)] | Cu(I) | Exhibits solvatochromism and rigidochromism. escholarship.org |

| Aquabis(4,4′-dimethoxy-2,2′-bipyridine)[μ-(2R,3R)-tartrato(4−)]dicopper(II) octahydrate | Cu(II) | Forms a dinuclear structure with a bridging tartrato ligand. iucr.org |

Osmium Complexes

Osmium complexes containing dimethoxy-bipyridine ligands have been investigated for their potential applications in biosensors and as part of more complex molecular architectures. For instance, osmium complexes with 4,4'-dimethoxy-2,2'-bipyridine have been synthesized to lower the redox potential required for the oxidation of glucose in enzyme electrodes. nih.gov These complexes have demonstrated the ability to mediate glucose oxidation at lower applied potentials compared to their unsubstituted bipyridine counterparts. nih.gov

A patent has described the preparation of the tris(4,4'-dimethoxy-2,2'-bipyridine)osmium complex through the reaction of K₂OsCl₆ with the ligand in a solvent mixture. google.com Furthermore, dinuclear nitrido-bridged complexes of ruthenium, a congener of osmium, with 4,4'-dimethoxy-2,2'-bipyridine have been synthesized and structurally characterized, providing a model for similar osmium architectures. rsc.org

Table 2: Selected Osmium Complex Data

| Compound | Application/Property |

| [Os(4,4'-dimethoxy-2,2'-bipyridine)...] | Lowered redox potential for glucose oxidation. nih.gov |

| tris(4,4'-dimethoxy-2,2'-bipyridine)osmium | Synthesis method patented. google.com |

Gold(III) Complexes

The coordination chemistry of gold(III) with substituted bipyridines has been explored, leading to the synthesis of square planar complexes. A series of gold(III) complexes with the general formula [Au(N^N)Cl₂][PF₆], where N^N includes 4,4'-dimethoxy-2,2'-bipyridine, have been prepared and characterized using NMR spectroscopy and mass spectrometry. epfl.chrsc.org These complexes have been investigated for their potential biological applications. researchgate.netnih.gov The stability of the gold(III) center is enhanced by the chelation of the bidentate bipyridine ligand. nih.gov

Table 3: Gold(III) Complex Characterization

| Complex General Formula | Characterization Methods |

| [Au(4,4'-dimethoxy-2,2'-bipyridine)Cl₂][PF₆] | NMR Spectroscopy, Mass Spectrometry. epfl.chrsc.org |

Nickel(II) Complexes

Nickel(II) complexes with dimethoxy-substituted bipyridine ligands have been synthesized and studied. A notable example is the tris-chelated complex Ni(4,4'-dimethoxy-2,2'-bipyridine)₃₂. nih.gov Research on this complex and its dimethyl-substituted analogue has involved investigations into their interactions with DNA and bovine serum albumin (BSA). nih.gov The nature of the substituent on the bipyridine ligand has been shown to influence these biomolecular interactions. nih.gov A related complex, [Ni(5,5′-dmbipy)₂Cl₂]·3H₂O, where dmbipy is 5,5'-dimethyl-2,2'-bipyridine, has been structurally characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry around the nickel atom. researchgate.net

Table 4: Selected Nickel(II) Complex Data

| Compound | Geometry | Research Focus |

| Ni(4,4'-dimethoxy-2,2'-bipyridine)₃₂ | Octahedral (predicted) | Interaction with DNA and BSA. nih.gov |

| [Ni(5,5'-dimethyl-2,2'-bipyridine)₂Cl₂]·3H₂O | Distorted Octahedral | Crystal structure and luminescent properties. researchgate.net |

Lead(II) Complexes

The coordination of this compound and its isomers to lead(II) has resulted in the formation of both discrete dinuclear complexes and extended coordination polymers. A dinuclear complex, [Pb₂(4,4'-dmo-2,2'-bpy)₂(ftfa)₄] (where 4,4'-dmo-2,2'-bpy is 4,4'-dimethoxy-2,2'-bipyridine and ftfa is furoyltrifluoroacetonate), has been synthesized and characterized. researchgate.net In a separate study, a one-dimensional coordination polymer with the formula [Pb(4,4'-dmo-2,2'-bpy)(NCS)₂]n was reported. researchgate.net The structure of these lead(II) complexes is often influenced by the "stereo-chemically active" lone pair of electrons on the lead(II) ion. researchgate.net

Table 5: Lead(II) Complexes with Dimethoxy-bipyridine Ligands

| Compound | Architecture |

| [Pb₂(4,4'-dmo-2,2'-bpy)₂(ftfa)₄] | Dinuclear Complex. researchgate.net |

| [Pb(4,4'-dmo-2,2'-bpy)(NCS)₂]n | 1-D Coordination Polymer. researchgate.net |

Iron(II) Complexes

The investigation of iron(II) complexes with substituted bipyridine ligands has led to the discovery of interesting magnetic properties, such as spin crossover (SCO) behavior. While specific studies on mononuclear iron(II) complexes with this compound are not detailed in the provided context, research on related dinuclear systems provides valuable insights. A dinuclear iron(II) compound, [{Fe(H₂B(pz)₂)₂}₂ μ-(Ph(OMe)₂(bipy)₂)], bridged by a 1,4-di(2,2'-bipyridin-5-yl)-3,5-dimethoxybenzene ligand, has been synthesized. rsc.org This complex exhibits an incomplete spin transition, which is influenced by the steric hindrance imposed by the bulky bridging ligand. rsc.org

Dinuclear and Polynuclear Architectures

The this compound ligand and its isomers are excellent building blocks for the construction of dinuclear and polynuclear metal complexes. The divergent nature of the bipyridine unit, when appropriately functionalized, allows for the bridging of multiple metal centers.

As mentioned previously, a dinuclear copper(II) complex with 4,4'-dimethoxy-2,2'-bipyridine has been structurally characterized, featuring a tartrate bridge. iucr.org Dinuclear ruthenium complexes with a linear Ru-N-Ru core are formed with 4,4'-dimethoxy-2,2'-bipyridine. rsc.org

The formation of a dinuclear lead(II) complex and a 1-D lead(II) coordination polymer with 4,4'-dimethoxy-2,2'-bipyridine demonstrates the versatility of this ligand in creating higher-order structures. researchgate.net Furthermore, a dinuclear iron(II) complex bridged by a dimethoxybenzene-functionalized bis-bipyridine ligand has been synthesized, showcasing the use of such ligands in creating communicating metal centers. rsc.org These examples underscore the potential of dimethoxy-substituted bipyridines in the design of complex supramolecular architectures with tailored properties.

Cryptate and Cage Ligand Systems Incorporating Bipyridine Units

The incorporation of bipyridine units, such as this compound, into larger macrocyclic structures like cryptands and cages has led to the development of sophisticated ligand systems. These systems are capable of encapsulating metal ions, leading to complexes with unique properties and reactivities.

A notable example involves a macrobicyclic tris-bipyridine ligand that forms a trinuclear silver(I) cryptate. researchgate.net In this complex, three silver ions are held in close proximity within the ligand's cavity, a novel arrangement for Ag(I) ions. researchgate.net The formation of such a complex involves significant conformational changes in the bipyridine units upon coordination. researchgate.net The synthesis of these cage ligands can be highly efficient, with one-pot condensations of bipyridine-dialdehydes and tris(2-aminoethyl)amine (B1216632) yielding the desired structures in high yields. researchgate.net All fourteen nitrogen atoms of the ligand participate in the coordination, highlighting the encapsulating nature of these systems. researchgate.net

Furthermore, bipyridine-based cage structures have been designed to act as allosteric receptors. In these systems, the binding of a metal ion to the bipyridine units induces a conformational change, switching the receptor between "open" and "closed" states. beilstein-journals.org This mechanism can be used to control the binding of other guest molecules at a separate site, demonstrating the potential for creating sophisticated molecular switches and sensors. beilstein-journals.org

Crystal Structure Analysis of Metal-5,5'-Dimethoxy-2,2'-Bipyridine Complexes

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional arrangement of atoms in metal complexes of this compound. This analysis provides crucial information on coordination geometries, bond lengths, and the various interactions that stabilize the crystal lattice.

Metal complexes of this compound exhibit a variety of coordination geometries, largely dictated by the nature of the metal ion and the other ligands present.

Octahedral Geometry: In many instances, the metal center adopts a distorted octahedral geometry. For example, in cobalt(II) complexes where two deprotonated 8-quinolinol ligands and one this compound ligand coordinate to the metal, a six-coordinate environment is observed. acs.org Similarly, iridium(III) complexes with two cyclometalated ligands and one this compound ligand also display a distorted octahedral geometry with a cis-C₂N₄ donor set. iucr.org In a ruthenium(II) arene complex, the Ru-N bond lengths to the this compound ligand are in good agreement with related structures. mdpi.com

Square Planar Geometry: Palladium(II) complexes with two different bipyridine ligands, including this compound, can exhibit a significantly distorted square-planar coordination. iucr.org

Other Geometries: Copper(II) complexes can adopt a distorted octahedral geometry, as seen in a complex with two 4,4'-dimethoxy-2,2'-bipyridine ligands and a water molecule. smolecule.com

The bond lengths within these complexes are influenced by several factors, including the trans effect. In cyclometalated iridium(III) complexes, the Ir-N bonds located trans to the Ir-C bonds are typically elongated. iucr.orgmdpi.com

Table of Selected Bond Lengths in Metal-5,5'-Dimethoxy-2,2'-Bipyridine Complexes:

| Complex Type | Metal | Bond | Bond Length (Å) | Reference |

| Iridium(III) Cyclometalated | Ir(III) | Ir-N (trans to Ir-C) | Elongated | iucr.orgmdpi.com |

| Palladium(II) Bipyridine | Pd(II) | Pd-N | 2.022(3) - 2.046(3) | iucr.org |

| Copper(II) Bipyridine | Cu(II) | Cu-N | ~1.97 | smolecule.com |

| Ruthenium(II) Arene | Ru(II) | Ru-N | 2.085(3), 2.091(3) | mdpi.com |

This table is interactive and can be sorted by column.

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in the structure and function of complexes containing bipyridine ligands. In certain receptor designs, intramolecular hydrogen bonds between N-H donor groups and the nitrogen atoms of the bipyridine ligand can inhibit the intended binding of guest molecules. researchgate.net The elimination of such unfavorable interactions by altering the ligand design is a key strategy in the development of functional supramolecular systems. researchgate.net

Hydrogen Bonding: Weak intermolecular C-H···O and C-H···π interactions are commonly observed, leading to the formation of three-dimensional supramolecular networks. rsc.org In some ruthenium(II) arene complexes, hydrogen bonding between the amine groups of the ligand and the counter-ion is present. mdpi.com

π-π Stacking: In the crystal packing of some palladium(II) complexes, contiguous pyridine rings exhibit weak π-π stacking interactions, with centroid-to-centroid distances ranging from approximately 3.75 Å to 3.90 Å. iucr.org These interactions contribute to the columnar packing of the complex cations. iucr.org The absence of strong hydrogen-bonding donors in simple bipyridine structures makes π-π stacking a dominant intermolecular force. acs.org

Intramolecular Interactions within Complexes

Ligand Field Effects and Electronic Communication in Metal Complexes

The electronic properties of the this compound ligand significantly influence the ligand field strength and the degree of electronic communication within its metal complexes.

The electron-donating methoxy groups on the bipyridine ring increase the electron density on the ligand. This can affect the energy of the metal-to-ligand charge transfer (MLCT) transitions. smolecule.com Density Functional Theory (DFT) studies have been employed to understand the electronic structure of bipyridine complexes, revealing that neutral 2,2'-bipyridine acts as a very weak π-acceptor. nih.gov

In systems containing multiple chromophores, such as porphyrin dimers linked by a bipyridine unit, the electronic communication between the chromophores is only moderately affected by the complexation state of the bipyridyl moiety. This suggests that the bipyridine unit can act as a tunable bridge for controlling electronic interactions in larger supramolecular arrays.

Photophysical Properties and Excited State Dynamics of 5,5 Dimethoxy 2,2 Bipyridine Complexes

Electronic Absorption Spectroscopy of Metal-5,5'-Dimethoxy-2,2'-Bipyridine Complexes

The electronic absorption spectra of metal complexes containing 5,5'-Dimethoxy-2,2'-bipyridine are characterized by distinct bands arising from different electronic transitions. These transitions are sensitive to the nature of the metal center, the solvent environment, and the presence of other ligands in the coordination sphere.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with diimine ligands like this compound is the presence of intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region of the spectrum. illinois.edu These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand.

In ruthenium(II) complexes, for instance, the introduction of electron-donating methoxy (B1213986) groups at the 5 and 5' positions of the bipyridine ligand typically leads to a red-shift of the MLCT absorption bands. tandfonline.com This shift is attributed to the destabilization of the metal d-orbitals and/or stabilization of the ligand's π* orbitals, which reduces the energy gap for the transition. For example, a series of ruthenium(II) polypyridine complexes of the type [Ru(tpy)((CH3O)2bpy)(4-R-py)]2+ showed a red-shift in the MLCT band from 466 nm in the parent complex to 474 nm, 478 nm, and 485 nm as the electron-donating character of the ancillary pyridine (B92270) ligand increased. tandfonline.comtandfonline.com

The intensity of these MLCT bands, often denoted by high molar extinction coefficients (ε), indicates that they are formally allowed transitions. illinois.edu In some iridium(III) complexes, the emission has been assigned to an admixture of ligand-to-ligand charge-transfer (LLCT) and MLCT excited states. researchgate.net

Ligand-Centered (LC) Transitions

In addition to MLCT bands, the electronic absorption spectra of these complexes also exhibit transitions that are primarily localized on the ligands themselves. These are known as Ligand-Centered (LC) or intra-ligand (IL) transitions. Typically, these transitions occur at higher energies (in the ultraviolet region) compared to MLCT transitions and correspond to π → π* transitions within the aromatic system of the this compound ligand or other coordinated ligands. acs.org

The spectra of tris(2,2'-bipyridine) metal(II) complexes, for example, show broad absorption profiles in the UV region (around 29000 to 37900 cm⁻¹) which are attributed to multiple π–π* transitions on the bipyridine ligands. acs.org In some cases, the nature of the lowest excited states can be dominated by triplet intraligand π,π* excited states. rsc.org

Luminescence Characteristics and Quantum Yields

Many metal complexes of this compound exhibit luminescence, a property that is highly dependent on the nature of the lowest energy excited state. The emission characteristics, including the wavelength of maximum emission (λem), quantum yield (Φ), and lifetime (τ), provide valuable insights into the deactivation pathways of the excited state.

Emission Maxima and Spectral Shifts (e.g., Red-Shift due to Methoxy Groups)

The presence of electron-donating methoxy groups on the bipyridine ligand often results in a red-shift of the emission maximum. tandfonline.com This phenomenon is consistent with the stabilization of the MLCT excited state, which lowers the energy of the emitted photon. For example, ruthenium(II) polypyridine complexes with 4,4'-dimethoxy-2,2'-bipyridine (B102126) showed a red-shift in their luminescence maxima compared to the unsubstituted bipyridine analogue. tandfonline.comtandfonline.com Specifically, the emission maximum of [Ru(tpy)(bpy)(4-aminopyridine)]2+ was red-shifted by 78 nm compared to [Ru(tpy)(bpy)(py)]2+. tandfonline.com

The emission properties are also influenced by other ligands in the complex. For instance, in a series of ruthenium(II) complexes, an increase in the electron-donating ability of a substituent led to a red shift of both absorption and emission bands. mdpi.com Similarly, lanthanide complexes with 5-aryl-2,2'-bipyridine-6'-carboxylic acids showed that the position of the carboxyl group significantly impacts the luminescence quantum yield. researchgate.net

| Complex | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| [Ru(tpy)(bpy)(py)]2+ (1) | 466 | - | 2.0 × 10−4 |

| [Ru(tpy)((CH3O)2bpy)(py)]2+ (2) | 474 | - | 2.7 × 10−4 |

| [Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+ (3) | 478 | - | 7.2 × 10−4 |

| [Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+ (4) | 485 | - | 7.4 × 10−4 |

Luminescence Quenching Mechanisms

The luminescence of these complexes can be quenched through various mechanisms, including energy transfer and electron transfer processes. For instance, the binding of tris(4,4'-dimethoxy-2,2'-bipyridyl)ruthenium(II) cation with quinones has been studied, where the quinones act as electron acceptors (quenchers). jacsdirectory.com Upon excitation, a triplet metal-to-ligand charge transfer (³MLCT) excited state is formed, and the excited electron can be transferred to an electron acceptor like a quinone. jacsdirectory.com The oxidized Ru³⁺ state can then be reduced back to the Ru²⁺ state. jacsdirectory.com

The efficiency of luminescence is also influenced by non-radiative decay pathways. For ruthenium(II) polypyridine complexes, it has been shown that π-donating substituents can lead to a decreased photoinduced ligand dissociation and an increased emission quantum yield. tandfonline.com

Solvatochromic and Rigidochromic Effects

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a known phenomenon for some bipyridine complexes. rsc.orgrsc.org This effect arises from differential solvation of the ground and excited states of the complex. While specific studies on the solvatochromism of this compound complexes are not extensively detailed in the provided search results, related cobalt(III) complexes with 5,5'-dimethyl-2,2'-bipyridine have shown intriguing solvatochromic behavior dependent on the solvent's hydrogen bond donation ability. rsc.org This suggests that the methoxy groups in this compound could also participate in specific solvent-solute interactions, influencing the electronic transitions.

Rigidochromism, the change in emission properties upon rigidification of the medium (e.g., by freezing the solvent), is another important characteristic. At 77 K in a frozen solvent, the suppression of vibrational and rotational modes can lead to sharper emission spectra and reduced non-radiative decay, often resulting in enhanced luminescence intensity and longer lifetimes. For some ruthenium complexes, low-intensity emission bands at higher energies become more negligible at 77 K compared to the main emission bands. mdpi.com

Excited State Lifetime and Dynamics

The excited-state dynamics of metal complexes containing this compound are intricate, often involving transitions between multiple states. For many ruthenium(II) polypyridyl complexes, the initial excitation populates a singlet metal-to-ligand charge transfer (¹MLCT) state. This is followed by a very rapid intersystem crossing to a triplet manifold (³MLCT), a process that can occur on the femtosecond timescale. nih.gov For instance, in tris(2,2'-bipyridine)ruthenium(II), the lifetime of the initially populated Franck-Condon excited singlet state has been estimated to be as short as 40 ± 15 femtoseconds. nih.gov Following intersystem crossing, the molecule is in a vibrationally "hot" triplet state, which then undergoes vibrational cooling on a picosecond timescale to reach the thermally equilibrated, long-lived triplet state from which phosphorescence typically occurs. nih.gov

The lifetimes of these excited states are sensitive to the molecular environment and temperature. For a series of cyclometalated Ru(II) complexes, excited state lifetimes were in the nanosecond range at room temperature (298 K). mdpi.com However, at 77 K, a significant increase in lifetime is observed, which is characteristic of emission from a triplet state where non-radiative decay pathways are suppressed. mdpi.com For example, one complex exhibited a lifetime of 392 ± 2 ns at 77 K, a duration considered too long for fluorescence and thus assigned to phosphorescence from the T₁ state. mdpi.com

In a study of a tris(4,4'-dimethoxy-2,2'-bipyridine) ruthenium(II) complex, the excited state lifetime was measured in both aqueous and cationic micellar (CTAB) media. irost.ir The lifetime increased in the micellar environment, suggesting that the hydrophobic interactions between the ligands and the micelle surfaces stabilize the ³MLCT state. irost.ir The excited state lifetime (τ) of the complex was quantified in both media, highlighting the influence of the local environment on the deactivation pathways of the excited state. irost.ir

The dynamics of the excited state can be complex, with evidence for more than one emitting state. Biexponential decays observed in fluorescence upconversion studies suggest the involvement of multiple states in the relaxation process. nih.gov It has been proposed that upon excitation, a crossover from higher excited ¹MLCT states to the vibrationally hot triplet manifold occurs, with mixing of higher triplet levels with the singlet state due to strong spin-orbit coupling. nih.gov This mixing can enhance the radiative rate constant of the vibrationally hot triplet states. nih.gov The subsequent vibrational cooling, occurring over 0.56 to 1.3 picoseconds, leads to the population of the long-lived triplet state from which emission is observed. nih.gov

Table 1: Excited State Lifetime of a Ruthenium(II) Complex in Different Media

| Complex | Medium | Excited State Lifetime (τ) |

|---|---|---|

| [Ru(dMeObpy)₃]²⁺ | Aqueous | Not specified in provided text |

| [Ru(dMeObpy)₃]²⁺ | CTAB | Increased relative to aqueous |

Data sourced from a study on luminescence quenching. irost.ir

Influence of Substituent Effects on Photophysical Behavior

The introduction of substituents onto the 2,2'-bipyridine (B1663995) ligand framework is a powerful strategy for tuning the photophysical properties of the resulting metal complexes. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energy levels of the frontier molecular orbitals, which in turn affects absorption and emission energies, excited state lifetimes, and quantum yields. sciencepublishinggroup.comresearchgate.net

Electron-donating groups, such as the methoxy groups in this compound, generally increase the energy of the highest occupied molecular orbital (HOMO). mdpi.com In many ruthenium complexes, the HOMO has significant metal character, but the ligand-centered orbitals are also influential. In some cyclometalated Ru(II) complexes with electron-donating substituents, the HOMO is primarily localized on the ligand. mdpi.com This increase in HOMO energy typically leads to a red shift (a shift to longer wavelengths) in the absorption and emission spectra. mdpi.comsciencepublishinggroup.com Conversely, electron-withdrawing groups tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), which is often localized on the bipyridine ligand, also resulting in a red shift. sciencepublishinggroup.com

For example, in a series of Re(I) tricarbonyl complexes, the introduction of electron-donating groups like amino (-NH₂) and triphenylamine (B166846) (-TPA) on the bipyridine ligand caused a blue shift in the absorption and emission bands compared to the unsubstituted complex. sciencepublishinggroup.com In contrast, electron-withdrawing groups like nitro (-NO₂) led to a red shift. sciencepublishinggroup.com This demonstrates that the specific effect depends on how the substituent modifies the energies of the orbitals involved in the electronic transition, which can be either metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). mdpi.comsciencepublishinggroup.com

The position of the substituent is also critical. Studies on iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridines showed that functionalization at the 4' position of the aryl groups directly influenced the luminescent properties. acs.orgresearchgate.net However, when bulky groups like o,o-dimethyl were placed on the aryl substituents, it caused a significant twist between the aryl and bipyridine rings, effectively decoupling them electronically. acs.orgresearchgate.net This resulted in luminescent properties that were largely independent of the functionalization on the aryl ring. acs.orgresearchgate.net

In Ru(II) tetracyano complexes, substitution at the 4,4' positions of the bipyridine with electron-donating methyl groups induced a blue shift in the lowest energy ¹MLCT absorption band, while electron-withdrawing phenyl groups caused a red shift. researchgate.net The nature of the substituent also impacts the non-radiative decay rates. For instance, the rigidity of the ligand structure can influence the efficiency of temperature-dependent decay processes, with more rigid ligands like phenanthroline derivatives showing less efficient non-radiative decay compared to the more flexible bipyridine complexes. researchgate.net

Table 2: Effect of Substituents on the Photophysical Properties of Re(I)(CO)₃Cl(R-2,2'-bipyridine) Complexes

| Complex | Substituent (R) | Nature of Substituent | Absorption Shift | Emission Shift |

|---|---|---|---|---|

| 1 | -H | - | Reference | Reference |

| 2 | -NO₂ | Electron Withdrawing | Red Shifted | Red Shifted |

| 3 | -PhNO₂ | Electron Withdrawing | Red Shifted | Red Shifted |

| 4 | -NH₂ | Electron Donating | Blue Shifted | Blue Shifted |

| 5 | -TPA | Electron Donating | Blue Shifted | Blue Shifted |

Data from a DFT/TDDFT study. sciencepublishinggroup.com

Electrochemical Behavior and Redox Properties of 5,5 Dimethoxy 2,2 Bipyridine Systems

Cyclic Voltammetry Studies of Ligand and Metal Complexes

Cyclic voltammetry (CV) is a fundamental technique employed to investigate the redox properties of 5,5'-dimethoxy-2,2'-bipyridine and its coordination compounds. CV studies reveal the potentials at which oxidation and reduction events occur, providing insights into the stability and electronic nature of the different oxidation states.

Studies on cobalt(II) complexes with various polypyridine ligands, including a methoxy-substituted bipyridine, have provided detailed electrochemical data, highlighting multiple reversible redox peaks corresponding to Co(III)/Co(II), Co(II)/Co(I), and ligand reduction. nih.gov The substitution on the bipyridine ligands, such as the methoxy (B1213986) groups in this compound, directly influences the redox potentials of these complexes. cnr.it

Oxidation and Reduction Potentials and Reversibility

The oxidation and reduction potentials of systems incorporating this compound are key parameters that dictate their electron-donating or -accepting capabilities. The presence of the electron-donating methoxy groups generally leads to a lowering of the oxidation potential compared to the unsubstituted 2,2'-bipyridine (B1663995). cnr.it

In a study of copper(I) complexes, the compound with this compound exhibited a lower redox potential for the Cu(I)/Cu(II) couple compared to a complex with 5,5'-dimethyl-2,2'-bipyridine, highlighting the stronger electron-donating nature of the methoxy group. cnr.it Similarly, for ruthenium complexes, the introduction of methoxy groups on the bipyridine ligand results in a red-shift of absorption and emission maxima and a decrease in the redox potential of the complex. mdpi.com

The reversibility of the redox processes is also a critical factor. For many well-behaved systems, such as certain copper and ruthenium complexes, the redox events are electrochemically reversible or quasi-reversible, indicating that the complexes can be cycled between different oxidation states without significant decomposition. cnr.itrsc.org However, in some cases, redox events can be irreversible, suggesting subsequent chemical reactions or structural changes following the electron transfer. rsc.orgacs.org

Table 1: Redox Potentials of Selected Metal Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Reference Electrode | Solvent | Citation |

|---|---|---|---|---|---|

| [Cu(this compound)₂]⁺ | Cu(I)/Cu(II) | Lower than methyl-substituted analogue | NHE | Dichloromethane | cnr.it |

| [Ru(tpy)(5,5'-(CH₃O)₂bpy)(py)]²⁺ | Ru(II)/Ru(III) | Not specified | SCE | CH₃CN | tandfonline.com |

| [Os(4,4'-dimethoxy-2,2'-bipyridine)₃] | Os(II)/Os(III) | +0.225 | SCE | Acetonitrile | google.com |

Electron Transfer Processes in Excited States

Upon photoexcitation, metal complexes of this compound can populate excited states with distinct electronic distributions and reactivities. The primary excited state in many ruthenium(II) polypyridyl complexes, including those with methoxy-substituted bipyridines, is a metal-to-ligand charge transfer (MLCT) state. tandfonline.comrsc.org In this state, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. rsc.org

The energy of this MLCT state is influenced by the substituents on the bipyridine ligand. The electron-donating methoxy groups in this compound lower the energy of the MLCT state, which is observable as a red-shift in the emission spectrum. tandfonline.com The excited state can then undergo various deactivation pathways, including radiative decay (luminescence) and non-radiative decay. asianpubs.org

Electron transfer from this excited state to an external acceptor or from a donor to the oxidized metal center is a fundamental process in photoredox catalysis and solar energy conversion. In some iridium hydride complexes containing 4,4'-dimethoxy-2,2'-bipyridine (B102126), a "self-quenching" electron transfer between an excited state and a ground state complex initiates a reaction sequence. rsc.org

Electrogenerated Chemiluminescence (ECL) Properties

Electrogenerated chemiluminescence (ECL) is a process where light is produced from species generated at an electrode surface. Tris(2,2'-bipyridine)ruthenium(II) and its derivatives are benchmark ECL luminophores. utexas.edubohrium.com The ECL mechanism typically involves the electrochemical generation of oxidized and reduced forms of the complex, which then react in an electron-transfer reaction to produce an excited state that emits light. utexas.edu

While specific ECL studies focusing solely on this compound are not extensively detailed in the provided context, the principles governing the ECL of related bipyridine complexes are applicable. The introduction of substituents like the methoxy group can tune the ECL properties by altering the redox potentials and the energy of the emissive excited state. nih.gov For instance, derivatization reagents containing dimethoxy-substituted isoquinoline (B145761) moieties have been developed for highly sensitive ECL detection in chromatography, utilizing the reaction with tris(2,2'-bipyridine)ruthenium(II). nih.gov The efficiency of the ECL process is dependent on the stability of the electrogenerated precursors and the energy of the electron-transfer reaction. utexas.edu

Impact of Methoxy Substitution on Redox Potentials

The substitution of hydrogen atoms with methoxy groups on the bipyridine ring has a pronounced electronic effect that directly impacts the redox potentials of the ligand and its metal complexes. The methoxy group is an electron-donating group through the resonance effect, which increases the electron density on the bipyridine system.

This increased electron density makes it easier to remove an electron from the molecule or its metal complex, resulting in a lower (less positive) oxidation potential. This trend has been observed in copper and ruthenium complexes, where methoxy-substituted bipyridine ligands lead to lower redox potentials compared to their unsubstituted or methyl-substituted counterparts. cnr.itresearchgate.net

Conversely, the increased electron density makes it more difficult to add an electron to the ligand's π* orbitals, which would be expected to result in a more negative reduction potential. This modulation of redox potentials is a key strategy for fine-tuning the properties of metal complexes for specific applications, such as adjusting the driving force for catalytic reactions or shifting the energy levels in solar cells. cnr.itrsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. core.ac.uk For 5,5'-Dimethoxy-2,2'-bipyridine and its metal complexes, DFT calculations provide fundamental insights into electron distribution and orbital energies. These studies often employ hybrid functionals like B3LYP to optimize molecular geometries and calculate electronic properties. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. irjweb.com

For bipyridine derivatives, the nature and position of substituents significantly influence the frontier orbitals. The electron-donating methoxy (B1213986) groups (-OCH3) in this compound are expected to raise the energy of the HOMO. This effect generally leads to a narrower HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine (B1663995), a modulation that can be quantified using DFT. smolecule.com This tuning of the HOMO-LUMO gap is a key strategy in designing molecules for organic electronics and photosensitizers, as a smaller gap can facilitate charge transfer processes. researchgate.netrsc.org In complexes, the HOMO is often localized on the metal center and associated ligands, while the LUMO is typically localized on the bipyridine ligand system. mdpi.com

Table 1: Influence of Substituents on Bipyridine Frontier Orbitals (General Principles from DFT Studies)

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Raises energy | Minor change | Narrows |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Lowers energy | Lowers energy | Can be tuned (often narrowed) |

This table illustrates general trends observed in DFT studies of substituted bipyridines. smolecule.comresearchgate.netacs.org

2,2'-Bipyridine is classified as a "non-innocent" ligand, meaning it can actively participate in the redox processes of its metal complexes, existing in neutral (bpy⁰), radical anion (bpy¹⁻), or dianion (bpy²⁻) forms. researchgate.net DFT calculations are a powerful tool for determining the actual oxidation state of the bipyridine ligand within a complex, which can be ambiguous to assign from experimental data alone. researchgate.net

A key structural parameter correlated with the ligand's oxidation level is the length of the central C2-C2' bond connecting the two pyridine (B92270) rings. DFT studies have established a strong correlation between this bond length and the degree of reduction of the ligand.

Table 2: Correlation of Bipyridine C2-C2' Bond Length with Oxidation State

| Oxidation State | Typical C2-C2' Bond Length (Å) | Electronic Character |

| (bpy)⁰ | ~1.49 Å | Neutral, weak π-acceptor |

| (bpy)¹⁻ | ~1.43 Å | Radical anion |

| (bpy)²⁻ | ~1.38 Å | Dianion, strong π-donor |

Data derived from DFT calculations on various bipyridine complexes. researchgate.net

By optimizing the geometry of a metal complex containing this compound using DFT, the calculated C2-C2' bond length can be compared to these benchmarks to assign the ligand's oxidation state. DFT also reveals how the electron density from reduction is distributed, often showing it localized primarily on one of the redox-active bipyridine ligands. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Time-Dependent Density Functional Theory (TDDFT) for Excited State Predictions

Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for studying the excited states of molecules. rsc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Visible spectra. rsc.org For complexes of this compound, TDDFT is essential for interpreting their photophysical properties. acs.orgmdpi.com

Calculations can predict the energies and characteristics of various electronic transitions, including:

π→π transitions:* Typically high-energy absorptions localized on the bipyridine ligand. acs.org

Metal-to-Ligand Charge Transfer (MLCT): Transitions from a metal d-orbital to a π* orbital of the bipyridine ligand. These are often the lowest energy absorptions in transition metal complexes and are crucial for applications in photocatalysis and photovoltaics. mdpi.com

Ligand-to-Ligand Charge Transfer (LLCT): Transitions from an orbital on one ligand to an orbital on another, such as from an ancillary ligand to the bipyridine. mdpi.com

By analyzing the molecular orbitals involved in each calculated transition, TDDFT allows for the precise assignment of experimental absorption bands. mdpi.com Furthermore, TDDFT can be used to optimize the geometry of the lowest-lying triplet excited state (T₁), providing insights into the phosphorescence and luminescence properties of the molecule. acs.orgrsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound, including its conformation and how it packs in the solid state, dictates many of its material properties. The free ligand can exist in different conformations due to rotation around the central C2-C2' bond, primarily the planar s-cis and s-trans forms. While the s-cis conformation is required for chelation to a single metal center, the s-trans form is often found in the uncomplexed state.

Computational conformational analysis can predict the rotational energy barrier between these forms. For the related 4,4'-Dimethoxy-2,2'-bipyridine (B102126), DFT calculations revealed a torsional potential barrier of ~8 kcal/mol for this inter-ring rotation. smolecule.com X-ray crystallography studies on analogous compounds provide valuable data on the solid-state structures, which are governed by intermolecular forces. These interactions, such as π-π stacking and hydrogen bonding, can be analyzed computationally.

Table 3: Structural Data for Substituted 2,2'-Bipyridines from X-ray Crystallography

| Compound | Inter-ring Dihedral Angle | Key Intermolecular Interactions | Centroid-Centroid Distance (Å) |

| 4,4'-Dimethoxy-2,2'-bipyridine | 5.8° | C-H···N, C-H···π, π-π stacking | 3.6655 |

| 5,5'-Dimethyl-2,2'-bipyridine | 69.62° | C-H···π, π-π contact | 3.895 |

Data from crystal structure analyses of related bipyridine derivatives. nih.govresearchgate.netnih.govresearchgate.net

The data shows that substituents heavily influence the planarity and packing. The small dihedral angle in the 4,4'-dimethoxy analogue suggests a nearly planar conformation, facilitating close π-π stacking. nih.govresearchgate.net In contrast, the bulky methyl groups in the 5,5'-dimethyl analogue cause a significant twist between the rings. nih.govresearchgate.net For this compound, computational modeling can predict this dihedral angle and the nature of its intermolecular interactions, which are expected to involve the methoxy groups and the pyridine rings.

Molecular Modeling for Specific Interactions

Molecular modeling, particularly molecular docking, is a powerful technique used to predict and analyze the non-covalent interactions between a ligand and a macromolecular target, such as a protein or DNA. nih.gov This approach is instrumental in fields like drug design and materials science.

A pertinent example is the study of a nickel(II) complex containing the related 4,4'-Dimethoxy-2,2'-bipyridine ligand and its interaction with DNA and bovine serum albumin (BSA). nih.gov Molecular docking simulations in that study revealed that the complex binds to the minor groove of DNA. The model showed that the interaction is stabilized by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the bipyridine ligand and the DNA base pairs. nih.gov Similarly, its binding to BSA was found to involve both hydrophobic and hydrogen bonding interactions. nih.gov

Such molecular modeling techniques can be directly applied to this compound and its complexes to:

Identify potential binding sites on biological targets. researchgate.net

Predict the preferred binding mode and orientation.

Estimate the strength of the interaction.

Elucidate the specific forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. researchgate.net

These computational predictions provide a rational basis for understanding biological activity and for designing new molecules with targeted interaction profiles.

Advanced Research Applications of 5,5 Dimethoxy 2,2 Bipyridine in Catalysis

Photocatalysis and Photo-Redox Reactions

The ability of 5,5'-Dimethoxy-2,2'-bipyridine to form stable and photochemically active complexes with transition metals has positioned it as a key component in the field of photocatalysis. These complexes can absorb light energy and initiate redox reactions, driving challenging chemical transformations.

Hydrogenation of Carbon Dioxide (CO2)

The conversion of carbon dioxide into valuable chemicals is a critical area of research aimed at mitigating its atmospheric concentration. Ruthenium and iridium aqua complexes featuring bipyridine ligands, including this compound, have been identified as effective catalysts for the hydrogenation of CO2 to formic acid. pesd.ro

In these systems, the this compound ligand plays a crucial role in tuning the electronic properties of the metal center, influencing the catalytic activity. For instance, ruthenium aqua complexes such as [(η⁶-C₆Me₆)Ru(II)(4,4'-OMe-bpy)(OH₂)]²⁺ act as catalysts for this transformation in aqueous solutions at a pH of 3.0. pesd.ro The electron-donating methoxy (B1213986) groups on the bipyridine ligand are thought to enhance the electron density on the metal center, which can facilitate key steps in the catalytic cycle.

Studies have shown that the catalytic cycle for CO2 hydrogenation can differ depending on the metal center. For ruthenium-based systems, the rate-determining step is often the reaction of the aqua complex with hydrogen. In contrast, for iridium-based catalysts like [Cp*Ir(III)(4,4'-OMe-bpy)(H)]⁺, the reaction of the hydride complex with CO2 is the rate-determining step. The catalytic performance, often measured by the turnover number (TON), indicates the efficiency of these catalysts. Iridium complexes supported by porous organic polymers have achieved high TONs for CO2 hydrogenation to formate (B1220265). rsc.orgosti.gov For example, a high turnover number of 13,883 was achieved for CO2 hydrogenation to formate with a heterogeneous iridium catalyst. rsc.org

A supramolecular Ru(II)-Re(I) binuclear complex has been investigated for the photocatalytic reduction of CO2. In an aqueous solution using ascorbate (B8700270) as an electron donor, the main product was formic acid, with a turnover number of 25 and 83% selectivity. nih.govresearchgate.net This is in contrast to reactions in organic solvents where CO is the primary product. nih.gov

Table 1: Performance of Bipyridine-based Catalysts in CO2 Hydrogenation

| Catalyst System | Product | Turnover Number (TON) | Selectivity | Reference |

| Ru(II)-Re(I) binuclear complex (in aqueous solution) | Formic Acid | 25 | 83% | nih.govresearchgate.net |

| Heterogeneous porous organic polymer-supported iridium catalyst (Cat-2) | Formate | 13,883 | - | rsc.org |

| Imidazole-pyridine Re(I) complex (RC4) with [Ru(bpy)₃]²⁺ photosensitizer | Formic Acid | 844 | 86% | rsc.org |

| [Ir(ppy)₂(bpy)]PF₆ photosensitizer with [Ru(bpy)₂(Cl)(CO)]PF₆ catalyst | Formic Acid | up to 526 | 80% | au.dk |

Artificial Photosynthesis Systems

Inspired by natural photosynthesis, researchers are developing artificial systems to convert light energy into chemical energy, often involving water splitting into hydrogen and oxygen. Ruthenium complexes based on bipyridine ligands, including derivatives like 4,4'-dimethoxycarbonyl-2,2'-bipyridine, are central to these efforts, acting as photosensitizers. acs.orgresearchgate.net

In a typical three-component system for light-driven water oxidation, a photosensitizer, a water oxidation catalyst, and a sacrificial electron acceptor are employed. acs.org Upon light absorption, the ruthenium-bipyridine complex enters an excited state and transfers an electron to the acceptor. The resulting oxidized ruthenium species is a powerful oxidant capable of driving the water oxidation catalyst. acs.org The unique photophysical and redox properties of [Ru(bpy)₃]²⁺-type complexes, which can be fine-tuned by substituents on the bipyridine ligands, make them highly versatile for mediating both photo-oxidation and photoreduction processes. acs.org For instance, the immobilization of tris(2,2′-bipyridine)ruthenium complexes on periodic mesoporous organosilica has been shown to create heterogeneous photocatalysts for water oxidation. researchgate.net

Organic Transformation Catalysis

The this compound ligand has also proven to be highly effective in a variety of metal-catalyzed organic transformations, enabling the formation of complex molecular architectures.

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a powerful strategy in organic synthesis, allowing for the modification of organic molecules at positions that are typically unreactive. Nickel-catalyzed C-H arylation has been successfully achieved using bipyridine ligands, including the 5,5'-dimethyl-2,2'-bipyridine derivative, which is structurally similar to the dimethoxy variant. beilstein-journals.org

In these reactions, a photocatalyst, often an iridium complex, absorbs light and initiates a process that generates a reactive nickel species. This nickel catalyst can then activate a C-H bond, typically on an ether or an amine, and couple it with an aryl halide. For example, the combination of an iridium photocatalyst, a nickel salt, and a bipyridine ligand has been used for the arylation of α-amino C(sp³)–H bonds. beilstein-journals.org Ruthenium catalyzed C-H arylation of carboxylic acids with aryl halides has also been demonstrated using 4,4'-dimethoxy-2,2'-bipyridine (B102126) as a ligand, affording the product in 58% yield. acs.org

Table 2: Nickel-Catalyzed C-H Arylation with Bipyridine Ligands

| C-H Substrate | Aryl Halide | Ligand | Yield | Reference |

| N,N-dimethylacetamide | 4-bromobenzonitrile | 2,2'-bipyridine (B1663995) | 85% | uni-regensburg.de |

| Tetrahydrofuran | (3-bromopropyl)benzene | 4,4'-dimethoxy-2,2'-bipyridine | 77% | nih.gov |

| 2-methylbenzoic acid | 2-iodotoluene | 4,4'-dimethoxy-2,2'-bipyridine | 58% | acs.org |

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The use of this compound and its derivatives as ligands in these reactions can significantly enhance their efficiency and scope.

In Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between an organoboron compound and an organohalide, palladium catalysts are commonly used. While specific examples with this compound are not extensively detailed in the provided search results, the general importance of bipyridine ligands in stabilizing the palladium catalyst and facilitating the catalytic cycle is well-established. These reactions are widely used in the synthesis of pharmaceuticals and advanced materials. mdpi.commdpi.com

Nickel-catalyzed cross-coupling reactions have also benefited from the use of dimethoxy-bipyridine ligands. For instance, the combination of a nickel catalyst and 4,4'-dimethoxy-2,2'-bipyridine has been shown to effectively catalyze the coupling of alkyl bromides with C(sp³)–H bonds. nih.gov

Epoxidation Reactions

The epoxidation of alkenes is a crucial transformation in organic synthesis, providing access to valuable epoxide intermediates. Manganese complexes have been extensively studied as catalysts for this reaction, often using hydrogen peroxide as an environmentally benign oxidant. nih.govmdma.ch

While the direct use of this compound in manganese-catalyzed epoxidation was not explicitly found in the searched literature, the use of chiral bipyridine-based ligands is a key strategy for achieving enantioselective epoxidation. nih.govresearchgate.net These chiral ligands create a chiral environment around the manganese center, which allows for the selective formation of one enantiomer of the epoxide product over the other. The electronic properties of the bipyridine ligand can influence the reactivity and selectivity of the catalyst. It is plausible that the electron-donating nature of the methoxy groups in this compound could be beneficial in such catalytic systems, although specific research is needed to confirm this. The development of manganese catalysts with bulky bipyridine ligands has been shown to be effective in the electrocatalytic reduction of carbon dioxide by preventing catalyst dimerization.

Decarboxylation Reactions

The functionalization of molecules through decarboxylative reactions, where a carboxyl group is removed, often with the formation of a new bond, represents a powerful strategy in organic synthesis. The ligand this compound plays a crucial role in facilitating such transformations, particularly in nickel-catalyzed reactions. Research has demonstrated the effectiveness of 2,2'-bipyridine ligands substituted at the C5 and C5' positions in Ni/photoredox-synergistically catalyzed decarboxylative coupling reactions. researchgate.net These reactions enable the coupling of alkyl carboxylic acids with aryl halides. nih.gov

The general mechanism for metallaphotoredox-catalyzed decarboxylative arylation involves the formation of an alkyl radical following decarboxylation, which then participates in the catalytic cycle with the nickel center. nih.gov While specific studies focusing solely on the 5,5'-dimethoxy derivative are detailed, the electronic properties imparted by the methoxy groups are understood to influence the catalytic cycle. For instance, in related systems, the decarboxylative functionalization of N-protected amino acids and other carboxylic acid derivatives with aryl iodides can be achieved in high yields, accommodating a range of functional groups. nih.gov

A notable example of a related transformation is the radical decarboxylative bromination of 5,5'-bis(chlorocarbonyl)-2,2'-bipyridine, showcasing the reactivity of the bipyridine core in decarboxylation processes. acs.org The success of these reactions often relies on the interplay between the ligand, a metal catalyst (like nickel or iron), and sometimes a photocatalyst. researchgate.netnih.gov

Table 1: Examples of Decarboxylative Coupling Reactions with Bipyridine Ligands This table is illustrative of the reaction type where this compound would be applied.

| Carboxylic Acid Partner | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Carboxylic Acids | Aryl Halides | (dtbbpy)Ni / Photocatalyst | Arylated Alkane | - | nih.gov |

| N-protected Amino Acids | Aryl Iodides | FeCl₃ / Ni catalyst | Arylated Amino Acid Derivative | 23-96 | nih.gov |

Tuning Catalytic Activity via Ligand Modification